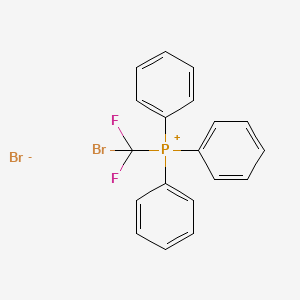

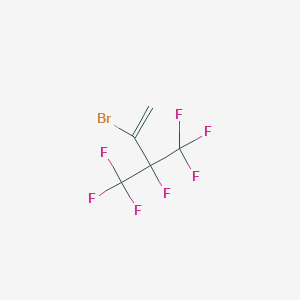

2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of fluorinated alkenes, which are of significant interest due to their unique chemical and physical properties. These properties make them valuable in various applications, including materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of similar fluorinated alkenes often involves multi-step chemical reactions starting from commercially available precursors. For example, 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene can be synthesized in a two-step process from hexafluoroacetone, showing the feasibility of synthesizing complex fluorinated compounds through careful selection of starting materials and reaction conditions (Martin, Molines, & Wakselman, 1995).

Molecular Structure Analysis

Molecular structure analysis of fluorinated alkenes can be performed using various spectroscopic techniques, including NMR and vibrational spectroscopy. These analyses provide detailed information about the electronic environment and spatial arrangement of atoms in a molecule, which is crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

Fluorinated alkenes undergo a range of chemical reactions, including electrophilic additions, nucleophilic substitutions, and radical-mediated processes. The presence of fluorine atoms significantly affects the reactivity of these compounds, often leading to the formation of highly functionalized and valuable products. The electrophilic reactivity of similar compounds has been explored, revealing the potential to obtain substitution products or products arising from allylic rearrangement depending on the nature of the nucleophile (Martin, Molines, & Wakselman, 1993).

Aplicaciones Científicas De Investigación

Synthesis and Electrophilic Reactivity

A two-step synthesis of a similar compound, 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene, has been reported, starting from hexafluoroacetone. The compound shows varied electrophilic reactivity towards different nucleophilic reagents, leading to substitution products or ones arising from allylic rearrangement depending on the nucleophile's nature (Martin, Molines, & Wakselman, 1995).

Tetrafluoroethylenation of Aromatic Compounds

Treatment of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with various aryl halides in the presence of copper metal can lead to the formation of (1,1,2,2-tetrafluoro-3-buten-1-yl) group-substituted aromatics, demonstrating its potential as a reagent in organic synthesis (Watanabe & Konno, 2015).

Synthesis of Polyfluorinated Enynes

The compound has been used in the preparation of various polyfluoro enynes. These enynes exhibit unique reactivities, such as selective bromination under UV irradiation and reactions with diazomethane, highlighting its utility in synthesizing specialized organic molecules (Knunyants & Pervova, 1967).

Novel Introduction of Tetrafluoroethylene Units

The reductive coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with carbonyl compounds in the presence of MeLi/LiBr-free has been explored, leading to the formation of various adducts. This method signifies its role in introducing tetrafluoroethylene units into organic molecules, expanding the range of fluorinated compounds (Konno et al., 2011).

Formation of Fluorine-Containing Organometallics

2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene reacts with zinc-silver alloy to selectively give (3‑bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide. This organozinc reagent participates in cross-coupling reactions, highlighting its application in synthesizing CF2CF2-containing organic molecules (Kajimoto, Yamada, & Konno, 2021).

Propiedades

IUPAC Name |

2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF7/c1-2(6)3(7,4(8,9)10)5(11,12)13/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRZDAJOBBXUHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(F)(F)F)(C(F)(F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371331 |

Source

|

| Record name | 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |

CAS RN |

234443-24-4 |

Source

|

| Record name | 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234443-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)